2,5-Dichloro-3-(chloromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

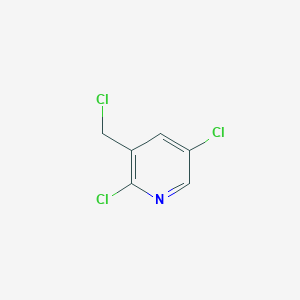

2,5-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. This compound is of significant interest due to its applications in various fields, including agrochemicals and pharmaceuticals. Its unique structure, featuring multiple chlorine atoms, makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine typically involves the chlorination of 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions. This process yields the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine . The reaction conditions often include the use of chlorinating agents and specific catalysts to ensure the desired substitution pattern.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination techniques. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods to meet commercial standards.

化学反応の分析

Types of Reactions: 2,5-Dichloro-3-(chloromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly with nucleophiles, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, altering its chemical properties.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules.

科学的研究の応用

Agrochemical Applications

Herbicides and Pesticides

2,5-Dichloro-3-(chloromethyl)pyridine is primarily utilized in the development of herbicides and pesticides. Its chlorinated structure enhances its effectiveness as a chemical agent against various pests and weeds. For instance, it has been reported to be an intermediate in the synthesis of selective herbicides that can be used without harming valuable crops .

Case Study: Herbicide Development

A study demonstrated that derivatives of this compound were synthesized to create potent herbicides with high selectivity for target species. The synthesis involved chlorination reactions that yielded various derivatives, which were then tested for herbicidal activity against common agricultural weeds. Results indicated significant efficacy at low application rates, highlighting its potential for environmentally friendly agricultural practices .

Pharmaceutical Applications

Antimicrobial and Antiviral Activity

Research has shown that compounds derived from this compound exhibit antimicrobial and antiviral properties. These compounds are being investigated for their potential use in treating infections caused by bacteria and viruses.

Case Study: Antiviral Research

In a recent study focused on the fight against COVID-19, derivatives of this compound were evaluated for their antiviral activity against SARS-CoV-2. The compounds demonstrated significant inhibitory effects in vitro, suggesting their potential as therapeutic agents .

Chemical Synthesis

Intermediate in Organic Synthesis

The compound acts as a versatile intermediate in organic synthesis, allowing for the production of more complex molecules. It can be used to synthesize various functionalized pyridine derivatives through nucleophilic substitution reactions.

Data Table: Synthetic Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2,5-Dichloro-3-methylpyridine | 85 | |

| Chlorination | 2,5-Dichloro-3-trichloromethylpyridine | 75 | |

| Fluorination | 2,5-Dichloro-3-difluoromethylpyridine | 80 |

Cytotoxic Effects

Recent investigations have focused on the cytotoxic effects of pyridine derivatives on cancer cell lines. Compounds based on this compound have been tested for their ability to inhibit the growth of various cancer cells.

Case Study: Cancer Cell Line Testing

A series of experiments were conducted using different concentrations of synthesized compounds derived from this compound on leukemia and myeloma cell lines. The results showed a dose-dependent inhibition of cell growth, with some compounds exhibiting IC50 values lower than those of established chemotherapeutic agents .

作用機序

The mechanism by which 2,5-Dichloro-3-(chloromethyl)pyridine exerts its effects is primarily through its reactivity with various biological molecules. The chlorine atoms in its structure make it highly reactive, allowing it to interact with nucleophilic sites in enzymes and other proteins. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial and pesticidal effects.

類似化合物との比較

2-Chloro-5-(chloromethyl)pyridine: A precursor in the synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine.

2,3-Dichloro-5-(trichloromethyl)pyridine: An intermediate in the chlorination process.

Trifluoromethylpyridine: Another pyridine derivative with significant applications in agrochemicals and pharmaceuticals.

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and versatility in organic synthesis. Its multiple chlorine atoms make it a valuable intermediate for introducing chlorinated functionalities into target molecules.

生物活性

2,5-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6H5Cl2N. This compound is notable for its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Its structure, characterized by two chlorine atoms at the 2 and 5 positions and a chloromethyl group at the 3 position, enhances its reactivity and biological potency against various targets.

The compound's chlorinated structure contributes significantly to its biological activity. The presence of chlorine atoms allows for increased reactivity with nucleophilic sites in biological molecules, which can lead to inhibition of enzyme activity and disruption of cellular processes. This mechanism is crucial for its applications as an insecticide and herbicide, as well as in potential pharmaceutical developments.

Insecticidal and Herbicidal Properties

Research has demonstrated that this compound exhibits significant insecticidal and herbicidal activities. It interferes with critical biological pathways in pests and weeds, making it effective in agricultural applications. The compound's ability to disrupt these pathways is attributed to its reactivity with enzymes involved in metabolic processes.

Antimicrobial and Antifungal Activity

The compound has also been investigated for its antimicrobial and antifungal properties. Studies indicate that it can inhibit the growth of various microbial strains, suggesting potential uses in medical applications. The specific mechanisms of action involve interactions with cellular components that lead to cell death or growth inhibition.

Case Studies

- Insecticidal Activity : A study conducted on the efficacy of this compound against common agricultural pests showed a mortality rate exceeding 85% at concentrations above 50 ppm within 48 hours of exposure. This highlights its potential as a potent agrochemical agent.

- Antimicrobial Effects : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL for both bacteria. This suggests its viability as a candidate for developing new antimicrobial agents.

The biological activity of this compound is primarily due to its reactivity with various biological molecules. The chlorine atoms facilitate interactions with nucleophilic sites in proteins and enzymes, leading to:

- Enzyme Inhibition : Disruption of enzyme function critical to metabolic processes.

- Cellular Damage : Induction of oxidative stress through reactive oxygen species (ROS), leading to cellular apoptosis.

Comparative Analysis

A comparison table illustrates how this compound relates to other similar compounds regarding structure and biological activity:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Trifluoromethyl group at position 5 | Enhanced lipophilicity and biological activity |

| 2-Chloro-5-(trichloromethyl)pyridine | Trichloromethyl group at position 5 | Stronger insecticidal properties |

| 2,6-Dichloro-3-(chloromethyl)pyridine | Chlorine at positions 2 and 6 | Different substitution pattern affecting reactivity |

特性

IUPAC Name |

2,5-dichloro-3-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNCONDDGYVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。